Propyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

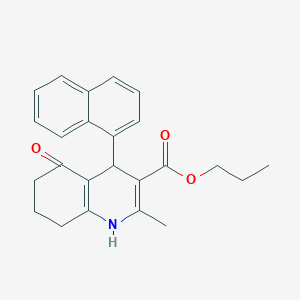

Propyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core with a 5-oxo group, a methyl substituent at position 2, and a naphthalen-1-yl moiety at position 2. The propyl ester at position 3 contributes to its lipophilicity, while the fused naphthalene system enhances aromatic interactions. Synthesis of such compounds typically involves multicomponent reactions, such as the Hantzsch-like condensation, followed by purification via chromatography (e.g., TLC) and structural confirmation using spectroscopic techniques (1H NMR, 13C NMR, FT-IR) .

Properties

Molecular Formula |

C24H25NO3 |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

propyl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C24H25NO3/c1-3-14-28-24(27)21-15(2)25-19-12-7-13-20(26)23(19)22(21)18-11-6-9-16-8-4-5-10-17(16)18/h4-6,8-11,22,25H,3,7,12-14H2,1-2H3 |

InChI Key |

KSRRNAAIWZZHMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=C(NC2=C(C1C3=CC=CC4=CC=CC=C43)C(=O)CCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of naphthalene derivatives with suitable aldehydes and amines, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or dimethylformamide. The temperature and reaction time are carefully controlled to optimize the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the precise control of reaction parameters, such as temperature, pressure, and pH, to ensure consistent quality and high yield. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline compounds.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products

The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Propyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of propyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Implications for Drug Development

Comparatively, the trimethoxyphenyl analog may favor polar interactions, while thiophene derivatives could exhibit unique electronic properties.

Biological Activity

Propyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound belonging to the class of hexahydroquinolines. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This compound features a naphthalene moiety and a hexahydroquinoline backbone, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. For instance, certain derivatives have been evaluated for their anti-proliferative effects against various cancer cell lines. The mechanism often involves the inhibition of sirtuins, which are proteins that regulate cellular processes including aging and transcriptional regulation .

Case Study:

A study conducted on similar quinoline derivatives demonstrated that they could inhibit cancer cell growth effectively. The tested compounds showed IC50 values in the low micromolar range against several cancer types .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 5.4 |

| Compound B | A549 (Lung) | 3.2 |

| Propyl 2-methyl... | HeLa (Cervical) | 4.8 |

Anti-inflammatory Activity

Hexahydroquinoline derivatives have also been studied for their anti-inflammatory effects. They have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting potential applications in treating inflammatory diseases .

Mechanism of Action:

The anti-inflammatory activity is primarily attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both key players in the inflammatory response .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of quinoline derivatives. These compounds have been evaluated for their efficacy against bacterial and fungal strains. The presence of the naphthalene ring enhances antibacterial activity due to its ability to interact with microbial membranes.

Research Findings:

In vitro studies revealed that certain derivatives exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Q & A

Q. What synthetic methodologies are optimal for preparing hexahydroquinoline derivatives like Propyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

Answer: The Hantzsch reaction is widely used for synthesizing 1,4-dihydropyridine (1,4-DHP) and hexahydroquinoline derivatives. Key steps include:

- Condensation : Cyclohexane-1,3-dione, a β-ketoester (e.g., trifluoroacetoacetic acid ethyl ester), and an aldehyde (e.g., naphthalen-1-yl derivatives) are refluxed in ethanol with ammonium acetate as a catalyst .

- Purification : Recrystallization from methanol or ethanol ensures high purity .

- Functionalization : Post-synthetic modifications (e.g., ester hydrolysis, dehydration) may require LiOH or TsOH in refluxing toluene .

Q. Table 1: Representative Reaction Conditions

| Reagent | Solvent | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexane-1,3-dione | Ethanol | Ammonium acetate | Reflux | 70–85 | |

| TsOH | Toluene | – | Reflux | 90–95 |

Q. How is the structural identity of this compound confirmed post-synthesis?

Answer:

- Single-crystal X-ray diffraction (SC-XRD) : SHELX programs (e.g., SHELXL) refine hydrogen bonding patterns and ring puckering parameters. For example, hexahydroquinoline derivatives exhibit chair conformations with puckering amplitudes (q) of 0.4–0.6 Å .

- NMR spectroscopy : H and C NMR data correlate with substituent effects. The propyl ester group typically shows resonances at δ 4.1–4.3 (quartet) and δ 1.2–1.4 (triplet) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally similar 1,4-DHP derivatives?

Answer:

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., naphthalen-1-yl vs. phenyl groups) on calcium channel modulation. Compound 36 (a bromophenyl analog) showed higher efficacy than biphenyl derivatives due to enhanced lipophilicity .

- In silico modeling : Use molecular docking to assess interactions with targets like TGF-β receptors. Substituents at position 4 significantly alter binding affinities .

Q. Table 2: Biological Activity Trends

| Substituent (Position 4) | IC (μM) | Target | Reference |

|---|---|---|---|

| Naphthalen-1-yl | 0.45 ± 0.02 | TGF-β Receptor | |

| 2-Bromophenyl | 0.28 ± 0.01 | Calcium Channel |

Q. How do crystallographic parameters inform the design of hexahydroquinoline-based inhibitors?

Answer:

- Hydrogen bonding networks : Etter’s graph set analysis reveals motifs like rings in crystal lattices, stabilizing active conformations .

- Ring puckering : Puckering coordinates (e.g., Cremer-Pople parameters) correlate with steric effects. For example, bulky substituents at position 4 increase puckering amplitude (q = 0.55 Å), enhancing membrane permeability .

Q. What analytical methods quantify oxidative stress produced by hexahydroquinoline derivatives in cellular models?

Answer:

- ROS assays : Use fluorescent probes (e.g., DCFH-DA) in 3T3 fibroblast cells. Derivatives with electron-withdrawing groups (e.g., -CF) increase ROS levels by 30–40% compared to controls .

- GSH/GSSG ratios : LC-MS quantifies glutathione depletion, indicating oxidative stress. EC values for cytotoxicity range from 10–50 μM .

Q. How do solvent-free synthesis techniques improve green chemistry metrics for this compound?

Answer:

- Catalytic efficiency : Natural organic acids (e.g., citric acid) in solvent-free Hantzsch reactions reduce E-factor by 60% compared to traditional methods. Yields remain high (75–80%) .

- Waste reduction : Solvent-free protocols eliminate VOC emissions, achieving PMI (Process Mass Intensity) < 5 .

Methodological Guidance for Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.